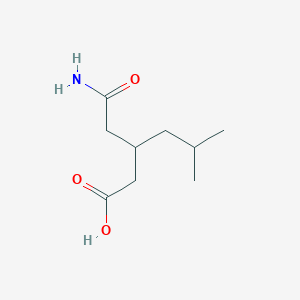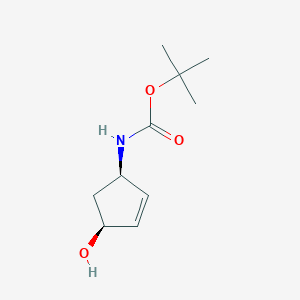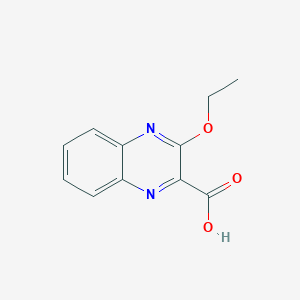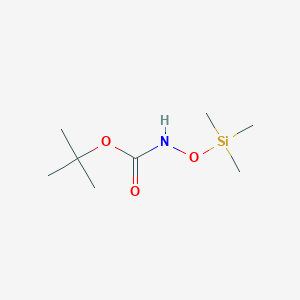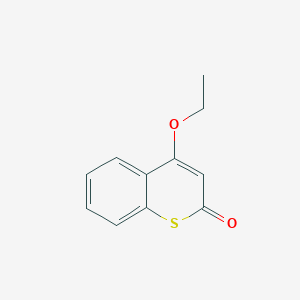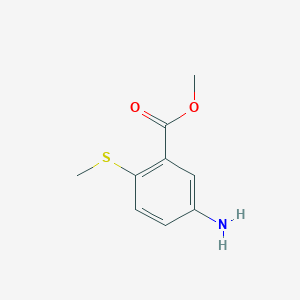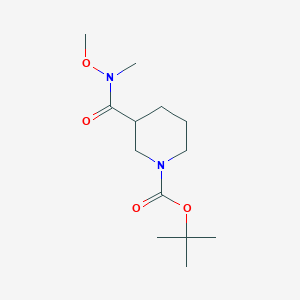
Methyl-4-methyl-1,2,3-thiadiazol-5-carboxylat
Übersicht
Beschreibung
Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (MTDC) is an organic compound that has recently gained attention for its potential applications in scientific research. It is a member of the thiadiazole family of compounds, which are known for their ability to form stable complexes with biologically active molecules. MTDC has a wide range of applications in the fields of biochemistry and physiology, and it is increasingly being studied for its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
“Methyl-4-methyl-1,2,3-thiadiazol-5-carboxylat” und seine Derivate weisen eine signifikante antibakterielle Aktivität auf . Es wurde eine Reihe von 15 neuen Derivaten dieser Verbindung synthetisiert, und ihre in-vitro-antimikrobielle Aktivität wurde bewertet . Die potenzielle antimikrobielle Wirkung dieser neuen Verbindungen wurde hauptsächlich gegen grampositive Bakterien beobachtet .
Synthese neuer Verbindungen
Diese Verbindung wird bei der Synthese neuer Verbindungen mit signifikanter antimikrobieller Aktivität verwendet . Der Syntheseprozess beinhaltet die Verwendung von Hydrazid-Hydrazonen .
Entwicklung von Immunsuppressiva
“this compound” wurde bei der Synthese von Verbindungen mit immunsuppressiver Aktivität verwendet . Eine solche Verbindung, N-[(7-Pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methyl]-(4-methyl-1,2,3-thiadiazol-5-yl)-formamid, zeigte eine hohe immunsuppressive Aktivität und kann als Leitstruktur bei der Entwicklung von Immunsuppressiva untersucht werden .
Klickchemie-Ansatz
“this compound” wird im Klickchemie-Ansatz zur Synthese von Tetrazolen verwendet . Dieser Ansatz ist umweltfreundlich, verwendet Wasser als Lösungsmittel, arbeitet unter moderaten Bedingungen, ist ungiftig, ermöglicht einfache Extraktionen und Einrichtung und ist kostengünstig .
Biologische Aktivität, Synthese und Molekulare Docking
Diese Verbindung wird bei der Synthese von Tetrazolen für die Synthese der biologischen Aktivität und das Molekulare Docking verwendet
Wirkmechanismus
Target of Action
Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle Similar compounds have shown antimicrobial activity, suggesting that their targets may be enzymes or proteins essential for microbial growth .
Mode of Action
It’s known that thiadiazole derivatives can interact with biological targets through various mechanisms, such as inhibiting enzyme activity or disrupting protein function .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
The lipophilicity of similar thiadiazole derivatives has been studied, which can influence their absorption and distribution in the body .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of microbes .
Biochemische Analyse
Biochemical Properties
It is known that thiadiazole derivatives have shown potential antimicrobial activity, mainly against Gram-positive bacteria
Cellular Effects
Related compounds have shown antimicrobial activity, suggesting that they may influence cell function
Molecular Mechanism
It is known that thiadiazole derivatives can exhibit antimicrobial activity
Eigenschaften
IUPAC Name |
methyl 4-methylthiadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-3-4(5(8)9-2)10-7-6-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWHVXWZHNDIDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428817 | |
| Record name | Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183298-93-3 | |
| Record name | Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183298-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Thiadiazole-5-carboxylic acid, 4-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline](/img/structure/B69440.png)
